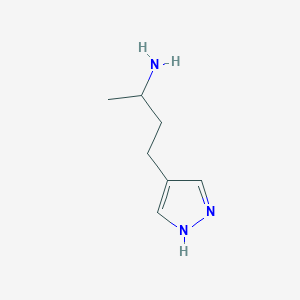

4-(1H-pyrazol-4-yl)butan-2-amine

CAS No.:

Cat. No.: VC18193622

Molecular Formula: C7H13N3

Molecular Weight: 139.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13N3 |

|---|---|

| Molecular Weight | 139.20 g/mol |

| IUPAC Name | 4-(1H-pyrazol-4-yl)butan-2-amine |

| Standard InChI | InChI=1S/C7H13N3/c1-6(8)2-3-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) |

| Standard InChI Key | PUBBQWAEJCZDLJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC1=CNN=C1)N |

Introduction

4-(1H-pyrazol-4-yl)butan-2-amine is a chemical compound belonging to the class of amines, characterized by the presence of a pyrazole ring. This compound has garnered significant attention in scientific research due to its potential biological activity and applications across various fields, including medicinal chemistry and material science. The molecular formula for 4-(1H-pyrazol-4-yl)butan-2-amine is C8H15N3, although some sources indicate a molecular formula of C7H13N3, which might refer to a different stereoisomer or a slight variation in the compound's structure .

Synthesis

The synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine typically involves the reaction between butan-2-amine and a suitable pyrazole precursor under controlled conditions. Ethanol is commonly used as a solvent, and heat is applied to facilitate the reaction. Industrial methods may incorporate continuous flow synthesis or catalytic systems for improved efficiency and scalability.

Biological Activity and Applications

4-(1H-pyrazol-4-yl)butan-2-amine interacts with biological targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. Research suggests that this compound may influence signaling pathways relevant to disease processes, although detailed studies are ongoing.

Pyrazole derivatives, in general, have been extensively studied for their potential therapeutic effects. These include antimicrobial, anti-inflammatory, and anticancer properties, making them promising candidates for medicinal applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume